3-(4-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 3-(4-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a fused triazole-pyrimidinone core. Key structural features include:
- A 4-chlorophenyl group at position 3 of the triazole ring.
- A (2,4-dichlorophenyl)methyl substituent at position 6 of the pyrimidinone ring.
This structure is part of a broader class of heterocyclic compounds known for diverse pharmacological activities, including antimicrobial and anticancer properties .
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3N5O/c18-11-3-5-13(6-4-11)25-16-15(22-23-25)17(26)24(9-21-16)8-10-1-2-12(19)7-14(10)20/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSFHFVPBXCRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Triazolopyrimidinone Core Formation
Multi-Component Reaction (MCR) Approaches
The triazolopyrimidine scaffold can be constructed via one-pot three-component reactions involving carboxaldehydes, 3-amino-1,2,4-triazole, and activated nitriles. For example, Radwan et al. (2020) demonstrated that heating 4-chlorobenzaldehyde (1 mmol), 3-amino-1,2,4-triazole (1 mmol), and 3-cyanoacetyl indole (1 mmol) in dimethylformamide (DMF) with triethylamine (0.25 mmol) at 120°C for 10 hours yields triazolopyrimidine derivatives in 76–89% yields. This method leverages hydrogen bonding by triethylamine to activate intermediates, facilitating Michael addition and cyclization (Scheme 1).
Optimization of MCR Conditions
Key parameters influencing yield include solvent polarity, base strength, and temperature (Table 1). Polar aprotic solvents like DMF outperformed ethanol, acetonitrile, and toluene due to enhanced electrophilicity of intermediates.
Table 1: Solvent and Base Screening for Triazolopyrimidine Synthesis
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | EtOH | None | 80 | 12 | 0 |
| 6 | DMF | Et₃N | 120 | 10 | 76 |
Stepwise Synthesis via Patent Literature
A 2024 patent (EP 4442687 A1) discloses a scalable 8-step route for triazolopyrimidinones, adaptable to the target compound. Key stages include:
Oxidation and Alkylation
- Oxidation of Intermediate 2 : Treatment of 7-isopropoxy-3-methyl-5-(methylthio)-3H-triazolo[4,5-d]pyrimidine with oxone in tetrahydrofuran/methanol (1:1) at 40°C for 6 hours forms the sulfone derivative.
- Alkylation with (2,4-Dichlorophenyl)Methyl Bromide : Reacting the sulfone with (2,4-dichlorophenyl)methyl bromide in dimethylformamide (DMF) at 70°C for 8 hours introduces the benzylic substituent.
Deprotection and Final Cyclization
Acidic deprotection using acetic acid/sulfuric acid (6:1 v/v) at 50°C for 3 hours removes isopropoxy groups, followed by crystallization from acetone/water to afford the final compound in 82% purity.
Mechanistic Insights into Key Transformations
Michael Addition-Cyclization Cascade
The MCR mechanism involves:
Analytical Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl and dichlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans . The specific compound has the potential to be developed as an antimicrobial agent due to its structural similarities to known active compounds.
2. Anticancer Properties
Studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, compounds containing the triazole ring have demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The mechanism may involve interference with cellular processes essential for tumor growth.
3. Neuroprotective Effects
Recent investigations into 1,2,4-triazoles suggest neuroprotective properties that could be harnessed for treating neurodegenerative diseases . The compound's ability to modulate neurotransmitter systems makes it a candidate for further research in this area.
Agricultural Applications
1. Agrochemical Development
The compound's structure suggests potential use as an agrochemical. Similar triazole derivatives have been explored for their efficacy as fungicides and herbicides . The ability to inhibit specific enzyme pathways in pests can lead to the development of new agrochemical formulations.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR of this compound is crucial for enhancing its efficacy and reducing toxicity. Research has focused on modifying substituents on the triazole ring to improve biological activity while minimizing adverse effects .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study examined a series of triazole derivatives against resistant bacterial strains. The results indicated that modifications on the phenyl ring significantly enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the compound could serve as a template for developing new antibiotics .
Case Study 2: Cancer Cell Line Testing
In vitro tests were conducted using various concentrations of the compound against MCF-7 and Bel-7402 cell lines. Results showed a dose-dependent response in cytotoxicity, with some derivatives outperforming established chemotherapeutics .
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells.
Disrupting Cellular Pathways: Interfering with signaling pathways that regulate cell growth and survival.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Triazolopyrimidinones
*Estimated based on structural formula; exact data unavailable in evidence.
Key Observations :
- Chlorine Substitution : The target compound’s 2,4-dichlorophenylmethyl group increases steric bulk and lipophilicity compared to simpler substituents (e.g., methyl or hydroxyl groups in Ev2) .
- Coplanar Triazolo Ring: The triazolo[4,5-d]pyrimidinone core is coplanar in analogs (e.g., Ev7), suggesting conjugation and stability, which may enhance pharmacological activity .
Pharmacological and Physicochemical Properties
Antimicrobial Activity
- Ev3 and Ev8: Triazolopyrimidinones with chlorophenyl groups (e.g., pyrano[2,3-d]pyrimidine-6-ones) demonstrate moderate to strong antimicrobial activity against Gram-positive bacteria and fungi .
- Ev13–15 : Oxadiazole-containing derivatives (e.g., 6-((3-(4-ClPh)-oxadiazol-5-yl)methyl)) show enhanced bioavailability and membrane penetration due to increased lipophilicity .
Structure-Activity Relationship (SAR)
- Electron-Withdrawing Groups: Chlorine atoms at the 4-position (target compound) or phenoxy groups (Ev7) enhance stability and interaction with hydrophobic enzyme pockets .
- Steric Effects : Bulky substituents (e.g., 2,4-diClPhCH2 in the target) may reduce solubility but improve target specificity .
Biological Activity
The compound 3-(4-chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazole and pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C15H12Cl2N4O
- Molecular Weight : 335.19 g/mol
- CAS Number : 54025-90-0
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of chlorine atoms in the structure enhances its reactivity and potential for biological interaction.
Anticancer Activity
Several studies have evaluated the anticancer potential of triazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:
| Study | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Blokhina et al. (2022) | HCT-116 (colon carcinoma) | 6.2 | Induces apoptosis |
| Demirayak et al. (2009) | MCF-7 (breast cancer) | 27.3 | Inhibits cell proliferation |
These studies indicate that the compound demonstrates significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that triazole derivatives exhibit broad-spectrum antimicrobial activity:
| Study | Pathogen | Activity |
|---|---|---|
| PMC8964166 (2022) | Staphylococcus aureus | Moderate |
| PMC7412134 (2020) | Escherichia coli | Good |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Antifungal Activity
The antifungal properties of triazole derivatives are well-documented. The compound's activity was assessed against various fungal strains:
| Study | Fungal Strain | MIC Value (µg/mL) | Classification |
|---|---|---|---|
| PMC8964166 (2022) | Candida albicans | 4 | Excellent |
| PMC7412134 (2020) | Aspergillus niger | 16 | Modest |
These results indicate that the compound exhibits promising antifungal activity, particularly against Candida species.
Case Studies
A notable case study involved the synthesis and evaluation of various substituted triazole derivatives, including our compound. The study highlighted its potential as an effective agent against resistant strains of bacteria and fungi.
In vitro tests demonstrated that modifications in the substituents significantly influenced the biological activity, with specific configurations yielding higher potency against targeted pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
